

Application Notes and Protocols for In Vivo Efficacy Testing of (-)-Heracleenol

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Compound of Interest

Compound Name: (-)-Heracleenol

Cat. No.: B11927913

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal models to assess the therapeutic efficacy of **(-)-Heracleenol**. The models selected are based on the known and potential biological activities of **(-)-Heracleenol** and related furanocoumarins, including antibacterial, anti-inflammatory, anti-cancer, and neuroprotective effects.

Antibacterial Efficacy in a Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

This model evaluates the ability of **(-)-Heracleenol** to reduce bacterial load and inflammation in the context of a urinary tract infection, a clinically relevant application.^{[1][2]}

Experimental Protocol

Animal Model: Female BALB/c mice (6-8 weeks old).

Induction of Infection:

- Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
- Insert a sterile silicone catheter transurethraly into the bladder.

- Inoculate the bladder with a suspension of uropathogenic Escherichia coli (UPEC), such as strain CFT073 (e.g., 10^7 CFU in 50 μ L PBS).[1]
- Suture the catheter in place to establish a persistent infection model.

Treatment Protocol:

- Randomly divide the infected mice into control and treatment groups.
- Administer **(-)-Heraclenol** (e.g., at varying doses) or vehicle control (e.g., PBS with a solubilizing agent) via an appropriate route (e.g., intraperitoneal or oral administration) at specified time points post-infection.

Efficacy Evaluation:

- At the end of the treatment period (e.g., 24-48 hours post-infection), euthanize the mice.
- Aseptically harvest the bladder and kidneys.
- Homogenize the tissues in sterile PBS.
- Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/g of tissue).[3]
- Collect urine for bacterial count analysis.
- For histopathological analysis, fix bladder and kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation.[1]

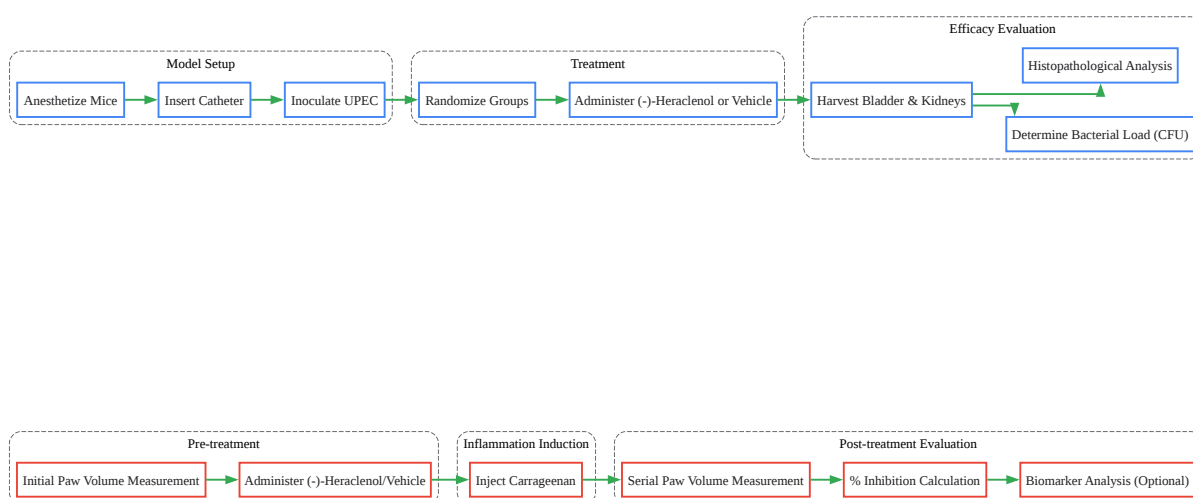
Data Presentation

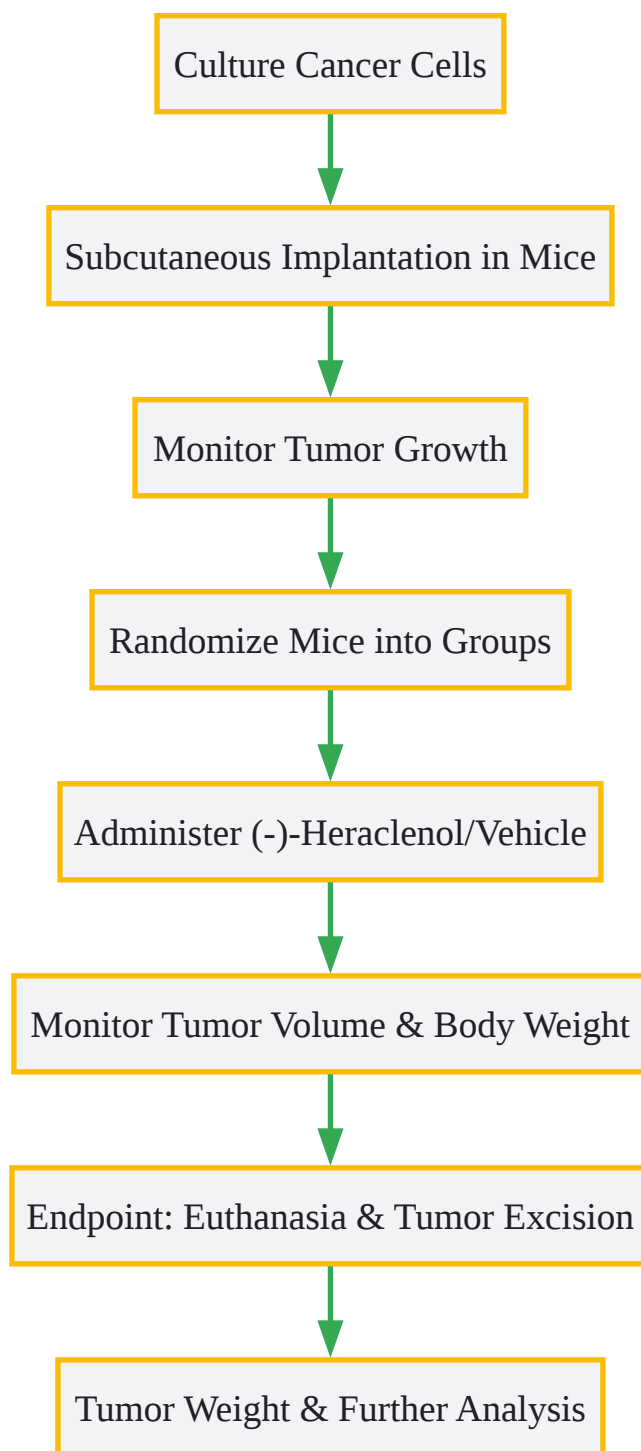
Table 1: Antibacterial Efficacy of **(-)-Heraclenol** in a Murine CAUTI Model

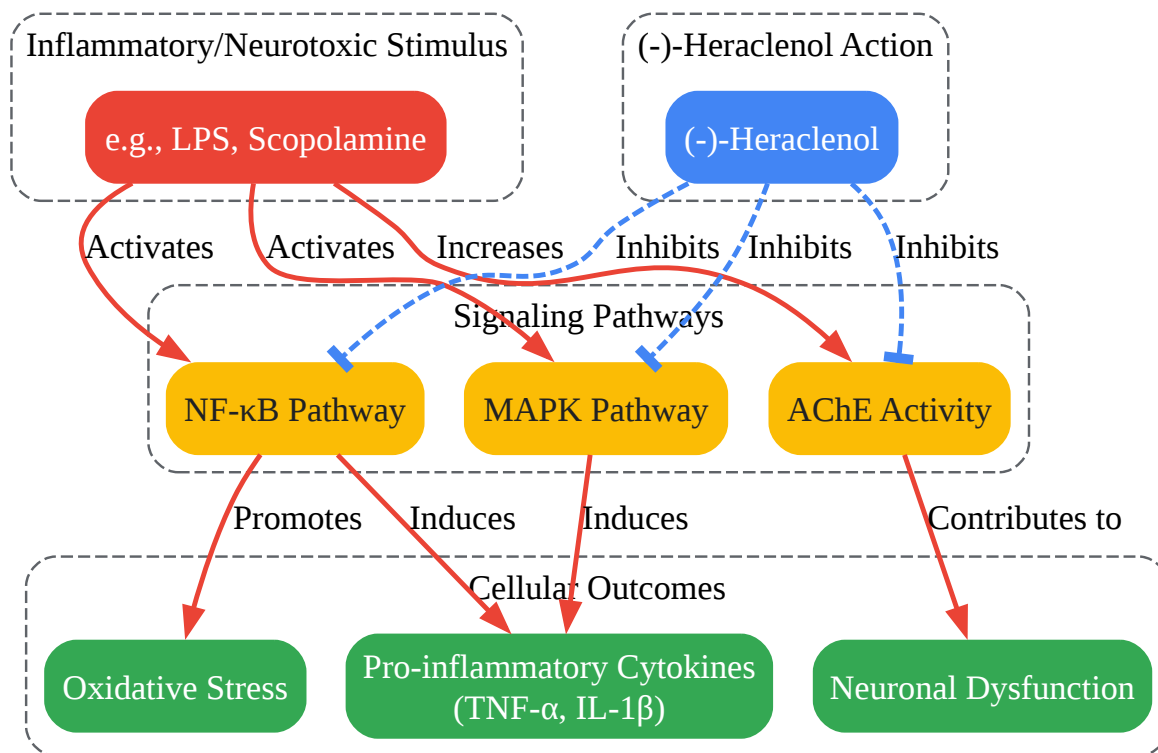
Treatment Group	Dose	Bacterial Load (log10 CFU/g) - Bladder	Bacterial Load (log10 CFU/g) - Kidneys	Reduction in Bacterial Load (log10)
Vehicle Control	-	Example: 8.5 ± 0.5	Example: 7.2 ± 0.4	-
(-)-Heraclenol	X mg/kg	Example: 4.3 ± 0.6	Example: 3.1 ± 0.5	≥4 ^[1]
(-)-Heraclenol	Y mg/kg	Data to be determined	Data to be determined	Data to be determined
Positive Control (e.g., Ciprofloxacin)	Z mg/kg	Example: 3.1 ± 0.3	Example: 2.0 ± 0.2	Example: >5

Note: The example data for **(-)-Heraclenol** is based on published findings.^[1] Further dose-response studies are recommended.

Experimental Workflow Diagram







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References

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- 2. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial Small-Molecule Therapy Prevents Uropathogenic Escherichia coli Catheter-Associated Urinary Tract Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

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